![molecular formula C18H22N2O B5540578 N-[1-(4-ethylphenyl)ethyl]-N'-(2-methylphenyl)urea](/img/structure/B5540578.png)

N-[1-(4-ethylphenyl)ethyl]-N'-(2-methylphenyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

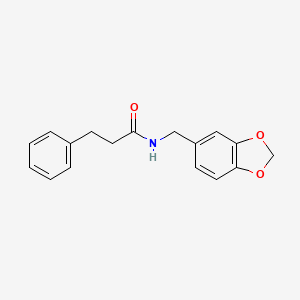

N-[1-(4-ethylphenyl)ethyl]-N'-(2-methylphenyl)urea is a useful research compound. Its molecular formula is C18H22N2O and its molecular weight is 282.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 282.173213330 g/mol and the complexity rating of the compound is 323. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Directed Lithiation and Synthesis

Directed lithiation of urea derivatives, such as N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea, demonstrates the utility of these compounds in organic synthesis. The lithiation process allows for the introduction of various substituents, expanding the utility of urea derivatives in the synthesis of complex organic molecules (Smith, El‐Hiti, & Alshammari, 2013).

Lossen Rearrangement for Hydroxamic Acids and Ureas Synthesis

The Lossen rearrangement, facilitated by ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate, is crucial for synthesizing ureas and hydroxamic acids from carboxylic acids. This method provides a racemization-free pathway, enhancing the synthetic utility of urea derivatives in organic chemistry (Thalluri, Manne, Dev, & Mandal, 2014).

Enzyme Inhibition and Medicinal Chemistry

Urea derivatives have shown potential in inhibiting physiologically relevant enzymes like carbonic anhydrases and acetylcholinesterase, indicating their importance in medicinal chemistry and drug design. For instance, cyclic urea derivatives have demonstrated effective inhibition profiles, suggesting their utility in designing inhibitors for various enzymes (Sujayev et al., 2016).

Genetic Engineering and Biotechnology

In the context of biotechnology, genetic engineering of yeast strains to produce no urea highlights the application of urea derivatives in reducing the production of carcinogenic compounds in alcoholic beverages. This approach mitigates the formation of ethyl carbamate, a suspected carcinogen, offering insights into the role of urea derivatives in food safety and fermentation processes (Kitamoto, Oda, Gomi, & Takahashi, 1991).

Material Science and Polymer Chemistry

In material science, urea derivatives are explored as electron transport layers in polymer solar cells, demonstrating their role in enhancing the efficiency of renewable energy technologies. The modification of electron transport layers with urea compounds, such as urea-doped ZnO, significantly improves the power conversion efficiency of polymer solar cells (Wang et al., 2018).

Supramolecular Chemistry

The field of supramolecular chemistry utilizes urea derivatives in forming hydrogen-bonded polymers and gels, showcasing their versatility in designing novel materials with tailored properties. N,N′-Dialkylureas, for instance, form intermolecular hydrogen bonds, leading to the association in nonpolar solvents and the development of supramolecular polymers with specific rheological and morphological characteristics (Boileau, Bouteiller, Lauprêtre, & Lortie, 2000).

Propriétés

IUPAC Name |

1-[1-(4-ethylphenyl)ethyl]-3-(2-methylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O/c1-4-15-9-11-16(12-10-15)14(3)19-18(21)20-17-8-6-5-7-13(17)2/h5-12,14H,4H2,1-3H3,(H2,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGQCMDBRDIXNII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(C)NC(=O)NC2=CC=CC=C2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-4-(tetrahydro-2H-thiopyran-4-yl)piperazine](/img/structure/B5540497.png)

![N-{2-[2-(2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5540504.png)

![N-[2-(4-chlorophenyl)ethyl]methanesulfonamide](/img/structure/B5540506.png)

![N,N-diethyl-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B5540508.png)

![1,3-dimethyl-6-{[4-(4-morpholinylcarbonyl)-1-piperidinyl]carbonyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B5540514.png)

![4-ETHOXY-N-[4-(N-METHYLACETAMIDO)PHENYL]BENZAMIDE](/img/structure/B5540529.png)

![methyl 4-[({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5540539.png)

![N-(4-methoxyphenyl)-2-oxo-2-{(2E)-2-[4-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}acetamide](/img/structure/B5540547.png)

![2-({6-ethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-1-phenylethan-1-one](/img/structure/B5540559.png)

![N-[1-(2,5-difluorophenyl)cyclopropyl]-3-(2,5-dioxo-4-imidazolidinyl)propanamide](/img/structure/B5540570.png)

![4-[5-(benzylsulfanyl)-1,3,4-oxadiazol-2-yl]-N,N-dimethylaniline](/img/structure/B5540584.png)